
6-(Azepan-2-yl)quinoline
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Overview
Description
6-(Azepan-2-yl)quinoline is an organic compound with the molecular formula C15H18N2 and a molecular weight of 226.32 g/mol . It is a solid, often found in powder form, and is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and dichloromethane, but insoluble in water . This compound is used in various organic synthesis reactions, serving as a ligand or catalyst .
Preparation Methods
The synthesis of 6-(Azepan-2-yl)quinoline can be achieved through several methods. One common approach involves the reaction of 2-chloroquinoline with 6-aminohexanoic acid in an appropriate solvent . The reaction conditions, such as temperature and pH, can vary depending on the desired yield and purity of the product . Industrial production methods often involve optimizing these conditions to maximize efficiency and scalability .
Chemical Reactions Analysis
6-(Azepan-2-yl)quinoline undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure settings . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
6-(Azepan-2-yl)quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a catalyst in various organic reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the synthesis of other complex organic molecules and materials.
Mechanism of Action
The mechanism of action of 6-(Azepan-2-yl)quinoline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
6-(Azepan-2-yl)quinoline can be compared with other quinoline derivatives, such as:
Quinoline: The parent compound, which has a simpler structure and different reactivity.
Chloroquine: A well-known antimalarial drug that also contains a quinoline ring.
Quinolinyl-pyrazoles: Compounds that have shown significant pharmacological activities.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
6-(azepan-2-yl)quinoline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2/c1-2-6-14(16-9-3-1)13-7-8-15-12(11-13)5-4-10-17-15/h4-5,7-8,10-11,14,16H,1-3,6,9H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUWMEMWWPBIMMA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(NCC1)C2=CC3=C(C=C2)N=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587696 |
Source
|
Record name | 6-(Azepan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
904816-03-1 |
Source
|
Record name | 6-(Azepan-2-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70587696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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